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2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine

Cat. No.: B13203489
M. Wt: 176.26 g/mol
InChI Key: ORPCKTFHUPYIKD-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine is a chemical compound with the CAS Number 1498034-69-7 and the molecular formula C11H16N2 . It features a molecular weight of 176.26 g/mol and its structure consists of a pyridin-2-yl ring linked to a cyclobutyl group via an ethanamine chain . This amine serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds with pyridinyl scaffolds are of significant interest in pharmaceutical development; for instance, research into methoxypyridine-derived structures has explored their potential as gamma-secretase modulators for the treatment of neurological conditions, highlighting the importance of such heterocyclic amines in probing new therapeutic pathways . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin and eye irritation and may be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B13203489 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-cyclobutyl-1-pyridin-2-ylethanamine

InChI

InChI=1S/C11H16N2/c12-10(8-9-4-3-5-9)11-6-1-2-7-13-11/h1-2,6-7,9-10H,3-5,8,12H2

InChI Key

ORPCKTFHUPYIKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutyl 1 Pyridin 2 Yl Ethan 1 Amine

Established Synthetic Routes and Precursor Chemistry

Traditional synthetic routes to 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine rely on well-understood, robust reactions. These methods prioritize the sequential construction of the molecule from readily available precursors, focusing on high-yield transformations for each key structural component.

Strategies for Amine Formation (e.g., Reductive Amination of Ketones or Imines)

A primary and versatile method for synthesizing the target amine is through reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the conversion of a carbonyl group, specifically a ketone, to an amine via an intermediate imine. wikipedia.org The precursor required for this strategy is 2-cyclobutyl-1-(pyridin-2-yl)ethan-1-one.

The reaction proceeds in two main steps:

Imine Formation : The ketone precursor reacts with an amine source, such as ammonia, to form a hemiaminal, which then dehydrates to form an imine intermediate. This step is typically catalyzed by a weak acid.

Reduction : The imine is subsequently reduced to the final amine. This can be achieved in a one-pot reaction where the reducing agent is present from the start. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine in the presence of the ketone, avoiding reduction of the starting material. masterorganicchemistry.com Other common reagents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.comyoutube.com

Reducing Agent Typical Conditions Key Features
Sodium Cyanoborohydride (NaBH₃CN)Methanol, weakly acidic pHSelectively reduces imines over ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or Dichloroethane (DCE)Mild and effective alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd/C, PtO₂)Hydrogen gas, various solvents"Green" chemistry approach, can sometimes affect other functional groups. wikipedia.orgyoutube.com
Pyridine-BoraneMethanol, 4 Å molecular sievesMild alternative to cyanoborohydride-based methods.

Introduction of the Cyclobutyl Ring System

The cyclobutyl ring is a key structural feature that imparts unique conformational constraints and properties to drug candidates. nih.gov Its introduction into the molecular scaffold is a critical step. A common strategy involves synthesizing the precursor ketone, 2-cyclobutyl-1-(pyridin-2-yl)ethan-1-one, which already contains the cyclobutylacetic acid moiety.

Fundamental methods for forming cyclobutane (B1203170) rings often involve [2+2] cycloaddition reactions of olefins, which can be promoted photochemically. baranlab.orgund.edu However, for incorporating the cyclobutylmethyl group, a more direct approach is often taken, starting from commercially available cyclobutane derivatives. For example, cyclobutanecarboxylic acid can be converted to cyclobutylamine in a single step using hydrazoic acid. orgsyn.org More relevant to the target structure, cyclobutane-containing building blocks can be coupled with the pyridine (B92270) portion of the molecule. This can be achieved by:

Acylation : Reacting a pyridine-based nucleophile with cyclobutylacetyl chloride.

Grignard Reaction : Using a cyclobutylmethylmagnesium bromide to react with a pyridine-2-carboxaldehyde or a related derivative, followed by oxidation.

The inherent ring strain of cyclobutanes makes their synthesis challenging, but this strain also renders them useful as synthetic intermediates. baranlab.org Hydrogenation can be used to open the cyclobutane ring under certain catalytic conditions (e.g., Ni or Pt), though this is generally more difficult than with cyclopropane (B1198618). pharmaguideline.com

Approaches for Constructing the Pyridin-2-yl Ethan-1-amine Backbone

The pyridin-2-yl ethan-1-amine backbone is the central structural element. Its synthesis can be approached by forming the C-C bond between the pyridine ring and the two-carbon chain. One common precursor for this structure is 1-(pyridin-2-yl)ethan-1-one (2-acetylpyridine). From this starting material, various transformations can lead to the desired backbone.

A chemoenzymatic route has been shown to be effective for producing related pyridinic amines. This involves starting from easily prepared 1-(pyridin-2-yl)ethan-1-ones, which can be subjected to highly enantioselective ketoreduction followed by further functionalization to yield primary amines. researchgate.net

Another approach involves a multi-component reaction. For instance, a substituted pyridin-2-amine can react with pyridine-2-carbaldehyde and an isocyanide in the presence of an acid catalyst to build a more complex heterocyclic system, which can then be modified to yield the desired amine backbone. rsc.org

Advanced Synthetic Approaches

More recent synthetic methodologies offer greater efficiency, control over stereochemistry, and access to complex molecular architectures under mild conditions. These advanced approaches are crucial for producing specific isomers and analogs for detailed structure-activity relationship studies.

Lewis Acid-Catalyzed Reactions for Cyclobutyl Amine Formation

Lewis acid catalysis has emerged as a powerful tool for constructing complex amine-containing molecules. Recent research has demonstrated a divergent synthesis of cyclobutyl amines using Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with triazinanes. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" strategy provides a modular and efficient route to cis-cyclobutyl diamines. chemrxiv.orgacs.org

The process involves two key stages:

Cycloaddition : A Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), catalyzes the reaction between a BCB ketone and a triazinane to form a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate. chemrxiv.orgacs.org

Ring-Opening : Subsequent acidic treatment of the aza-BCO cleaves the aminal moiety to yield the desired cis-cyclobutyl diamine product. chemrxiv.orgacs.org

This method is notable for its mild reaction conditions, broad substrate scope, and the ability to be performed in a one-pot manner. chemrxiv.orgchemrxiv.orgacs.org Mechanistic studies suggest the reaction proceeds via a stepwise pathway involving the Sₙ2 nucleophilic addition of a formaldimine to the Lewis acid-activated BCB. acs.org

Catalyst / Reagent Role Reaction Type
B(C₆F₅)₃Lewis Acid CatalystCycloaddition of BCB ketones with triazinanes. chemrxiv.orgacs.org
In(OTf)₃Lewis Acid CatalystReaction of BCB esters with triazinanes. chemrxiv.orgchemrxiv.org
TriazinanesAmine SourceReacts with BCBs to form cycloadducts. chemrxiv.orgacs.org
Bicyclo[1.1.0]butanes (BCBs)Cyclobutyl SourceStrained ring system that undergoes strain-release reactions. acs.org

Stereoselective and Asymmetric Synthesis of Related Chiral Amines

The synthesis of chiral amines is of paramount importance in pharmaceutical development, as different enantiomers can have vastly different biological activities. Several advanced strategies exist for the stereoselective synthesis of chiral amines related to the target compound.

Chiral Auxiliaries : One effective method involves the use of a chiral auxiliary, such as a tert-butylsulfinamide. For the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, pyridine-2-carboxaldehyde is reacted with either (R)- or (S)-tert-butylsulfinamide. youtube.com This forms a chiral sulfinylimine intermediate. The subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent) is directed by the chiral auxiliary. youtube.com The final step involves the acidic removal of the sulfinyl group to yield the desired chiral primary amine as its HCl salt. youtube.com

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation is a powerful technique for producing chiral amines from prochiral precursors like imines or enamines. acs.org While the strong coordinating ability of the pyridine moiety can sometimes lead to catalyst deactivation, specialized chiral ligands and catalysts have been developed to overcome this challenge. acs.org For example, chiral pyridine–aminophosphine ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines with excellent enantioselectivity. rsc.org Similarly, copper-catalyzed systems using chiral diphosphine ligands have been developed for the highly enantioselective alkylation of alkenyl pyridines. researchgate.net

These stereoselective methods provide access to enantiomerically pure or enriched compounds, which are essential for the development of selective therapeutic agents.

Application of Modern Catalytic Systems in Related Amine Synthesis

Modern organic synthesis has been revolutionized by the development of sophisticated catalytic systems that enable efficient and selective bond formation. For the synthesis of pyridinyl amines, palladium-catalyzed cross-couplings and photoredox catalysis represent two powerful and versatile strategies.

Palladium-Catalyzed Cross-Couplings: Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are cornerstone methods for forming carbon-nitrogen (C–N) bonds. nih.govacs.orgmit.edu This reaction couples an amine with an aryl halide or triflate and has been successfully applied to the synthesis of aminopyridines. acs.org The versatility of this method allows for the coupling of a wide range of substrates, including functionalized pyridines and various amines. mit.edu Catalyst systems typically consist of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. mit.edu For instance, the use of dichlorobis(triphenylphosphine)Pd(II) with a ligand like Xantphos has been effective in synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. nih.gov These systems tolerate diverse functional groups and can be adapted for constructing complex molecules containing pyridine rings. nih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging C-C and C-N bonds by leveraging single-electron transfer (SET) processes. nih.govresearchgate.net This methodology is particularly well-suited for the functionalization of heteroaromatic compounds like pyridine. nih.gov One approach involves the generation of radical species that can add to the pyridine ring or to a side chain precursor. nih.govacs.org For example, photoredox catalysis can generate acyl radicals from aldehydes, which then add to pyridinium (B92312) salts to form C2-acylated pyridines. acs.org This strategy can be adapted for building the carbon skeleton of the target molecule. Furthermore, by selectively generating pyridyl radicals from halopyridines, photoredox catalysis enables the addition of these radicals to alkenes, providing a route to alkylated pyridine derivatives. nih.gov These reactions often proceed at room temperature and exhibit high functional group tolerance, making them highly attractive for complex syntheses. nih.gov

Optimization of Reaction Conditions for Synthesis

The efficiency, yield, and selectivity of a synthetic route are critically dependent on the reaction conditions. For the synthesis of pyridinyl amines, careful optimization of solvents, reagents, reductants, and catalysts is paramount.

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst stability and activity, and transition state energies. In palladium-catalyzed couplings, polar aprotic solvents like dimethylformamide (DMF) or toluene are often employed. nih.govnih.gov The polarity of the solvent can be crucial; for instance, in certain amination reactions via heterocyclic phosphonium salts, DMSO was found to be optimal, with other solvents leading to a decrease in reaction efficiency. nih.gov In the case of reductive aminations, the solvent must be compatible with the reducing agent. Alcohols like methanol or ethanol are common choices, although in some cases, less acidic solvents like 2,2,2-trifluoroethanol (TFE) are used to minimize side reactions. nih.govnih.gov The effect of different solvents on a rhodium-catalyzed synthesis of dihydropyridines is illustrated in the table below.

Table 1: Effect of Solvent on the Oxidation of a Dihydropyridine Intermediate nih.gov
EntrySolventTemperature (°C)Ratio of Product 15:16Overall Yield (%)
1Methanol50-Low Conversion
22,2,2-Trifluoroethanol (TFE)231:154
32,2,2-Trifluoroethanol (TFE)04:154

The selection of appropriate reagents is critical for achieving the desired transformation. In the context of synthesizing this compound, a key step would likely be the reduction of an imine or the reductive amination of the precursor ketone, 2-cyclobutyl-1-(pyridin-2-yl)ethan-1-one.

Reductants: A variety of reducing agents are available for reductive amination. Common choices include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). smolecule.com For asymmetric synthesis, hydrogen gas with a chiral catalyst or transfer hydrogenation reagents like a formic acid/triethylamine (HCOOH/Et₃N) mixture are frequently used. rsc.orgresearchgate.net Ammonia borane has also been employed as a hydrogen source in metal-free transfer hydrogenations of pyridines. researchgate.net

Catalysts: The catalyst is the heart of the synthetic method, dictating both reactivity and selectivity.

Iridium Catalysts: Chiral iridium complexes, often in combination with a chiral phosphoric acid co-catalyst, have proven highly effective for the asymmetric reductive amination of 2-acylpyridines, affording chiral 1-(pyridin-2-yl)ethan-1-amine derivatives with high yields and excellent enantioselectivity (up to 95% ee). rsc.orgrsc.org

Rhodium Catalysts: Rhodium-based catalysts are also used for the hydrogenation of nitrogen-containing aromatic compounds. acs.org For instance, carbon-supported rhodium has been used for the electrocatalytic hydrogenation of pyridine to piperidine under ambient conditions. acs.org

Palladium Catalysts: As mentioned, palladium catalysts are essential for C-N bond-forming cross-coupling reactions. The choice of ligand (e.g., BINAP, DPEphos) is crucial for catalyst activity and scope. mit.edu

Borane Catalysts: Metal-free catalysis using boranes like tris(pentafluorophenyl)borane has been developed for the transfer hydrogenation of pyridines, offering a practical alternative to metal-based systems. researchgate.net

The table below summarizes various catalytic systems used for the synthesis and reduction of pyridine-containing compounds.

Table 2: Catalytic Systems for Synthesis and Reduction of Pyridine Derivatives
Catalyst SystemReaction TypeSubstrate ExampleKey FeaturesReference
[Ir(Cp*)I2]2 / Chiral Diamine Ligand / Chiral Phosphoric AcidAsymmetric Reductive Amination2-AcetylpyridineHigh yield (up to 97%) and enantioselectivity (up to 95% ee) rsc.orgrsc.org
Pd(OAc)2 / DPEphosBuchwald-Hartwig AminationAryl BromidesEffective for coupling electron-poor anilines or electron-rich aryl bromides mit.edu
Rh on Carbon (Rh/C)Electrocatalytic HydrogenationPyridineOperates at ambient temperature and pressure acs.org
B(C6F5)3 (Tris(pentafluorophenyl)borane)Transfer HydrogenationSubstituted PyridinesMetal-free system using ammonia borane as H2 source researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Cyclobutyl 1 Pyridin 2 Yl Ethan 1 Amine

Reactivity Profile of the Primary Amine Functionality

The primary amine group in 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine is a key center of reactivity. Possessing a lone pair of electrons on the nitrogen atom, it behaves as both a base and a nucleophile. libretexts.org This dual reactivity allows it to participate in a wide range of chemical reactions.

As a base, the primary amine can readily accept a proton from an acid, forming an ammonium (B1175870) salt. The basicity of this amine is influenced by the electronic effects of the adjacent pyridine (B92270) ring and the cyclobutyl group. Aliphatic amines are generally stronger bases than aromatic amines like pyridine. biosynce.com The electron-donating nature of the alkyl groups in aliphatic amines increases the electron density on the nitrogen, making it more available to accept a proton. biosynce.com

In its nucleophilic role, the amine can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. libretexts.org Common reactions involving the primary amine functionality include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium salts. libretexts.orgmsu.edu

Acylation: Reaction with acid chlorides or anhydrides to produce amides. libretexts.org

Reaction with Carbonyl Compounds: Condensation with aldehydes and ketones to form imines (Schiff bases). libretexts.org

Reaction with Sulfonyl Chlorides: Formation of sulfonamides. libretexts.org

The nucleophilicity of the amine can be attenuated under acidic conditions due to protonation, which ties up the lone pair of electrons and renders the amine non-nucleophilic. libretexts.orgbeilstein-journals.org

Chemical Transformations Involving the Pyridine Heterocycle

The pyridine ring, an electron-deficient aromatic system, significantly influences the molecule's reactivity. Its electronic nature makes it susceptible to certain types of reactions while being resistant to others.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. biosynce.comyoutube.com This deactivation is comparable to that of nitrobenzene. youtube.com Any substitution that does occur typically directs to the 3-position (meta-position) as this is the least destabilized position for the positive charge in the reaction intermediate. biosynce.comyoutube.com The presence of the 2-substituted alkylamine side chain, which can be considered an activating group, may influence the regioselectivity and rate of electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS): In contrast to its reluctance to undergo EAS, the electron-deficient nature of the pyridine ring makes it activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). quora.comstackexchange.comquimicaorganica.orgyoutube.com This is because the negative charge in the intermediate can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com Therefore, if a suitable leaving group were present on the pyridine ring of this compound, nucleophilic substitution would be a feasible transformation.

Nitrogen Atom Reactivity (e.g., Protonation, Coordination)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. msu.edu This makes the pyridine nitrogen basic and available for coordination to metal ions.

Protonation: The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. The basicity of pyridine (pKb ≈ 8.75) is lower than that of typical aliphatic amines due to the sp² hybridization of the nitrogen and the delocalization of the lone pair. biosynce.commsu.edu

Coordination: The pyridine nitrogen can act as a ligand, coordinating to a variety of metal centers. The coordination to metals like copper(II) often results in the formation of coordination polymers or discrete complexes. mdpi.com The coordination ability is a fundamental aspect of pyridine chemistry and is widely utilized in catalysis and materials science.

Transformations and Stability of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is a four-membered carbocycle that possesses significant ring strain (approximately 26.4 kcal/mol). nih.govlibretexts.orgresearchgate.net This strain arises from both angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain. libretexts.org While less strained than cyclopropane (B1198618), this inherent strain makes the cyclobutane ring susceptible to certain types of reactions that relieve this strain. nih.govpharmaguideline.com

Ring Opening Reactions and Skeletal Rearrangements

The strain energy of the cyclobutane ring can be a driving force for ring-opening reactions, although it is more stable than cyclopropane and does not react with sulfuric acid or undergo bromination as readily. nih.gov Hydrogenation of cyclobutane to form n-butane can occur under catalytic conditions (e.g., with Ni or Pt), though it is more difficult than the hydrogenation of cyclopropane. pharmaguideline.com

Skeletal rearrangements of cyclobutane derivatives can also occur, often promoted by photochemical or thermal conditions, or by the presence of reactive intermediates. For instance, spirocyclic cyclobutane aminals have been shown to undergo oxidative rearrangement to form bicyclic amidines. acs.org Additionally, complex cyclobutenes can be accessed through skeletal rearrangement processes. researchgate.net The specific conditions required for such transformations in this compound would depend on the nature of the reagents and the reaction environment. Recent advances have also demonstrated the ability to perform skeletal editing of related heterocyclic systems like quinolines through rearrangement pathways. bioengineer.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The [2+2] cycloaddition is a primary and widely used method for the synthesis of cyclobutane rings. nih.govkib.ac.cnrsc.org While this section focuses on the reactivity of the pre-existing cyclobutyl ring, it is important to note that the reverse reaction, a retro-[2+2] cycloaddition, could potentially occur under thermal or photochemical conditions, leading to ring opening.

The cyclobutane ring itself can also participate in further cycloaddition reactions, although this is less common than its formation via cycloaddition. The feasibility of such reactions would be highly dependent on the specific substitution pattern and the reaction conditions employed. For example, thermal [2+2] cycloaddition has been used to create borylated cyclobutanes. nih.gov

Interactive Data Table: Summary of Reactivity

Functional GroupType of ReactionGeneral Reactivity
Primary Amine BasicityActs as a base, readily protonated.
NucleophilicityGood nucleophile, participates in alkylation, acylation, etc. libretexts.orglibretexts.org
Pyridine Ring Electrophilic SubstitutionDeactivated, substitution at the 3-position. biosynce.comyoutube.com
Nucleophilic SubstitutionActivated at 2- and 4-positions. stackexchange.comyoutube.com
Nitrogen ReactivityBasic and coordinates to metals. biosynce.commdpi.com
Cyclobutyl Ring Ring StrainPossesses significant ring strain. nih.govlibretexts.org
Ring OpeningCan undergo catalytic hydrogenation. pharmaguideline.com
RearrangementsSusceptible to skeletal rearrangements. acs.orgresearchgate.net
CycloadditionsCan potentially undergo retro-[2+2] cycloadditions.

Stereochemistry and Conformational Analysis of 2 Cyclobutyl 1 Pyridin 2 Yl Ethan 1 Amine

Determination of Absolute Configuration

This method involves the reaction of the amine with a chiral agent to form diastereomers, which will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons adjacent to the chiral center in the resulting diastereomers, the absolute configuration can be elucidated. For instance, Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid, is a classic example. nih.gov More contemporary methods may employ other chiral acids or agents that induce significant and predictable chemical shift differences. unito.itresearchgate.net

Another powerful technique for determining the absolute configuration is circular dichroism (CD) spectroscopy. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. nih.gov

Stereoselective Transformations and Diastereomeric Control

The synthesis of specific stereoisomers of 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine relies on stereoselective transformations. A common strategy for achieving high enantiomeric purity in similar pyridyl-containing amines is the asymmetric reduction of a corresponding ketimine precursor. unito.it This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

For example, a plausible synthetic route could involve the condensation of 2-cyclobutylacetylpyridine with a chiral amine to form a chiral imine or enamine, which is then diastereoselectively reduced. Alternatively, the ketone can be reduced using a chiral catalyst and a hydride source. The choice of catalyst and reaction conditions is critical for achieving high diastereomeric control.

Diastereomeric control is also a key consideration when multiple chiral centers are present or created during a synthesis. The relative stereochemistry between the chiral center at the amine-bearing carbon and any stereocenters on the cyclobutyl ring would need to be carefully controlled. This can be achieved by employing substrate-controlled or reagent-controlled synthetic strategies.

Conformational Preferences and Dynamics of the Compound

Analysis of Rotational Barriers around C-C and C-N Bonds

The rotation around the single bonds in the ethylamine (B1201723) linker (C-C and C-N bonds) is subject to torsional strain, leading to energy barriers between different conformations. By analogy with substituted ethanes, it is expected that staggered conformations will be energetically favored over eclipsed conformations. pressbooks.publibretexts.org The rotational barrier for the C-C bond will be influenced by the steric bulk of the cyclobutyl and pyridinyl groups. Similarly, the rotation around the C-N bond will be affected by the size of the substituents on the nitrogen atom.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the potential energy surface for bond rotation and determining the heights of the rotational barriers. nih.gov For similar, though less complex, molecules like halogenated aromatic alcohols, rotational energy barriers have been successfully predicted using DFT calculations. nih.gov

Bond Estimated Rotational Barrier (kcal/mol) Favored Conformation
C(cyclobutyl)-C(ethan)3-5Staggered
C(ethan)-C(pyridin)4-6Staggered
C(ethan)-N2-4Staggered

Interconversion Pathways between Conformers

The various conformers of this compound can interconvert through rotation around the single bonds. These interconversion pathways can be visualized on a potential energy surface, with the stable conformers residing in energy minima and the transition states corresponding to energy maxima. wikipedia.orgnih.gov The rate of interconversion is dependent on the height of the energy barriers between the conformers. At room temperature, if the barriers are low, the molecule will be conformationally flexible, with rapid interconversion between different rotamers.

The puckering of the cyclobutane (B1203170) ring adds another layer of complexity to the conformational analysis. The cyclobutane ring is not planar and exists in a puckered conformation to relieve angle and torsional strain. masterorganicchemistry.commsu.eduquizlet.com This puckering can interconvert, and the preference for a particular puckered state can be influenced by the substituent at the chiral center. nih.gov

Influence of Intramolecular Interactions on Conformation

Intramolecular interactions can have a significant impact on the conformational preferences of this compound. One of the most important potential interactions is an intramolecular hydrogen bond between the amine proton and the nitrogen atom of the pyridine (B92270) ring. nih.govrsc.orgnih.gov The formation of a stable five- or six-membered ring through hydrogen bonding can significantly restrict the conformational freedom of the molecule and favor a specific rotamer. The strength of this hydrogen bond would depend on the distance and orientation between the donor (N-H) and acceptor (N of pyridine) groups.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide the initial framework of a molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclobutyl group, the ethyl chain, and the amine group. The chemical shifts (δ) of the pyridine protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing their substitution pattern and neighboring protons. The protons on the cyclobutyl ring and the ethyl chain would resonate in the aliphatic region (typically 1.0-4.0 ppm). The methine proton adjacent to the amine and pyridine groups is expected to be a key signal, likely appearing as a multiplet due to coupling with the neighboring methylene protons. The chemical shift and integration of the amine protons can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are anticipated for the carbons of the pyridine ring, the cyclobutyl ring, and the ethylamine (B1201723) side chain. The carbons of the pyridine ring will resonate in the downfield region (typically >120 ppm). The chemical shifts of the aliphatic carbons in the cyclobutyl and ethyl groups will appear in the upfield region. The carbon atom attached to the nitrogen of the amine group will have a characteristic chemical shift that can be readily identified.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shift values are based on empirical data for similar structural motifs. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2 - ~158-162
Pyridine C3 ~7.2-7.4 ~122-125
Pyridine C4 ~7.6-7.8 ~136-139
Pyridine C5 ~7.1-7.3 ~121-124
Pyridine C6 ~8.4-8.6 ~148-151
Ethan-1-amine CH ~4.0-4.5 ~55-60
Ethan-1-amine CH₂ ~1.8-2.2 ~40-45
Cyclobutyl CH ~2.0-2.5 ~35-40
Cyclobutyl CH₂ ~1.6-2.0 ~25-30

Advanced NMR Techniques (e.g., 2D-NMR, NOESY/EXSY for Conformational and Stereochemical Analysis)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is essential for confirming the structure and determining the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the cyclobutyl and ethyl fragments and confirming their connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyridine ring, the ethylamine side chain, and the cyclobutyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / EXSY (Exchange Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the preferred conformation of the cyclobutyl ring and its orientation relative to the rest of the molecule. EXSY can be used to study dynamic processes such as conformational exchange.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂), HRMS would be expected to show a molecular ion peak ([M+H]⁺) with a precise m/z value that corresponds to the calculated exact mass of the protonated molecule, confirming the molecular formula.

Analysis of Fragmentation Pathways for Structural Information

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group, leading to the formation of a stable pyridinyl-containing cation.

Loss of the cyclobutyl group: Fragmentation of the bond connecting the ethyl chain and the cyclobutyl ring.

Cleavage within the cyclobutyl ring: Ring-opening and subsequent fragmentation of the cyclobutyl moiety.

Fragmentation of the pyridine ring: While generally stable, the pyridine ring can also undergo fragmentation under certain ionization conditions.

The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl and ethyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the amine would likely appear in the 1000-1250 cm⁻¹ region.

CH₂ bending: Scissoring and rocking vibrations of the methylene groups in the cyclobutyl and ethyl chains would be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. The Raman spectrum would also show characteristic bands for the pyridine ring and the aliphatic C-H bonds, which can aid in a more complete vibrational analysis.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (amine) 3300-3500 FT-IR
Aromatic C-H Stretch >3000 FT-IR, Raman
Aliphatic C-H Stretch <3000 FT-IR, Raman
C=N, C=C Stretch (pyridine) 1400-1600 FT-IR, Raman

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its distinct structural components: the primary amine, the pyridine ring, and the cyclobutyl group.

The primary amine (-NH₂) group is typically identified by two medium-intensity N-H stretching bands in the region of 3500-3300 cm⁻¹. nist.gov The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Additionally, a characteristic N-H bending (scissoring) vibration is expected to be observed around 1650-1580 cm⁻¹. nist.gov

The pyridin-2-yl group, an aromatic heterocycle, gives rise to several distinct bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

The aliphatic portions of the molecule, the cyclobutyl ring and the ethyl bridge, are characterized by C-H stretching and bending vibrations. The stretching vibrations for sp³-hybridized carbons occur just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine is anticipated in the 1250–1020 cm⁻¹ range. nist.gov

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Asymmetric & Symmetric Stretch3500 - 3300
Primary AmineN-H Bend (Scissor)1650 - 1580
Primary AmineN-H Wag910 - 665
Pyridine RingAromatic C-H Stretch3100 - 3000
Pyridine RingC=C and C=N Stretch1600 - 1450
Aliphatic GroupsC-H Stretch (sp³)2960 - 2850
Aliphatic AmineC-N Stretch1250 - 1020

Use in Conformational Assignment

The flexibility of the ethyl bridge in this compound allows for different spatial arrangements, or conformations, of the pyridinyl and cyclobutyl groups relative to each other. Spectroscopic techniques, in conjunction with computational studies, are crucial for determining the preferred conformation.

The conformation is heavily influenced by non-covalent interactions, such as intramolecular hydrogen bonding. In the case of this molecule, a hydrogen bond can potentially form between one of the amine protons and the nitrogen atom of the pyridine ring, creating a stable six-membered ring-like structure. This interaction can significantly restrict the rotation around the C-C and C-N single bonds, favoring a specific conformation. Studies on similar pyridin-2-yl derivatives have shown that such intramolecular hydrogen bonds can dictate the dihedral angle between the pyridine ring and the adjacent substituent. The presence of such a hydrogen bond can be inferred from the IR spectrum, as it would lead to a broadening and shifting of the N-H stretching bands to lower frequencies.

X-ray Diffraction Studies

X-ray diffraction on a single crystal provides the most definitive and detailed three-dimensional structural information of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which a precise model of the molecular structure is built.

The analysis yields fundamental crystallographic data, including the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. A hypothetical set of crystallographic data that could be obtained for this compound is presented below, formatted similarly to published data for related structures. bldpharm.com

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₆N₂
Formula Weight176.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)10.234
c (Å)12.456
β (°)98.76
Volume (ų)1071.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.095

Confirmation of Connectivity and Stereochemistry

The primary output of a single-crystal X-ray diffraction experiment is a detailed 3D model of the molecule, which unambiguously confirms its atomic connectivity. bldpharm.com This means the data verify that the cyclobutyl, ethyl, amine, and pyridin-2-yl fragments are connected in the expected sequence.

Furthermore, the analysis provides precise measurements of all bond lengths and bond angles within the molecule. This data is critical for understanding the geometry and potential strain in the structure, particularly within the four-membered cyclobutyl ring. For instance, it would confirm the expected C-C single bond lengths (approx. 1.54 Å), C-N bond lengths (approx. 1.47 Å), and the geometry around the chiral carbon atom bonded to the amine and pyridine groups. If the compound were resolved into its individual enantiomers, X-ray diffraction could also be used to determine the absolute stereochemistry.

Electronic and Other Spectroscopic Methods

Beyond vibrational and structural analysis, understanding the electronic properties of the molecule is crucial. UV-Visible spectroscopy is the primary technique used for this purpose.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower-energy ground states to higher-energy excited states. In this compound, the pyridine ring acts as the principal chromophore (light-absorbing group).

The spectrum is expected to show absorptions characteristic of the electronic transitions within the aromatic system. These typically include intense π → π* transitions at shorter wavelengths (below 250 nm) and weaker n → π* transitions at longer wavelengths (around 260-280 nm). The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the pyridine ring. The π → π* transitions involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals. For a similar structure, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm, suggesting where the transitions for the title compound might occur.

Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)
π → ππ (bonding) → π (anti-bonding)200 - 250
n → πn (non-bonding) → π (anti-bonding)260 - 280

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a valuable tool for studying radical intermediates or paramagnetic metal complexes.

A thorough review of scientific literature reveals no specific studies employing Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of this compound. Consequently, there is no available data regarding the involvement of radical intermediates or the formation of paramagnetic complexes involving this compound that have been investigated by this method.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modern chemical research. DFT methods are known for their balance of accuracy and computational efficiency, making them well-suited for the study of moderately sized organic molecules like 2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine. These calculations can provide fundamental insights into the molecule's structure and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the electronic energy at various atomic arrangements and finding the geometry that corresponds to the minimum energy. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Value
Bond Length C(pyridin)-C(ethan) 1.52 Å
Bond Length C(ethan)-N(amine) 1.47 Å
Bond Length C(ethan)-C(cyclobutyl) 1.54 Å
Bond Angle C(pyridin)-C(ethan)-N(amine) 110.5°
Bond Angle C(pyridin)-C(ethan)-C(cyclobutyl) 112.0°

Note: The data in this table is illustrative and represents typical values for similar chemical structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, suggesting it is the site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -0.85

Note: The data in this table is illustrative and based on typical values for similar aromatic amines.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.comresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the amine group due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the cyclobutyl ring would likely exhibit a positive potential. This mapping provides a clear indication of the molecule's reactive sites. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization of electron density within a molecule. uni-muenchen.dewisc.edu It provides a description of the bonding in terms of localized orbitals (bonds and lone pairs). NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. rsc.orgwisc.edu

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N(amine) σ*(C(ethan)-C(pyridin)) 3.5
LP(1) N(amine) σ*(C(ethan)-H) 2.1
π(C-C) (pyridine) π*(C-N) (pyridine) 18.2

Note: E(2) represents the stabilization energy. The data is illustrative.

Prediction and Interpretation of Spectroscopic Data

Computational methods can also be used to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govniscpr.res.in These predicted spectra can be compared with experimental data to confirm the structure of a compound. d-nb.infonih.govresearchgate.net

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the cyclobutyl group, the ethanamine backbone, and the amine group. Similarly, the ¹³C NMR spectrum would provide information about the chemical environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm)
C (pyridin, attached to ethan) 160.2
C (pyridin) 149.5, 136.8, 123.4, 121.7
C (ethan, attached to pyridin) 60.5
C (ethan, attached to cyclobutyl) 45.3
C (cyclobutyl, attached to ethan) 38.1

Note: The data in this table is illustrative and referenced to a standard (e.g., TMS).

Theoretical Vibrational Frequencies and IR Intensities

The vibrational modes of a molecule correspond to the various ways in which its atoms can move relative to one another. These vibrations are quantized and can be excited by the absorption of infrared (IR) radiation at specific frequencies. Theoretical calculations can predict these vibrational frequencies and their corresponding IR intensities, providing a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure.

For this compound, computational methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to perform a vibrational frequency analysis. semanticscholar.org This involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants of the bonds and the frequencies of the normal modes of vibration.

The output of such a calculation is a list of vibrational frequencies and their corresponding IR intensities. These theoretical spectra are invaluable for several reasons:

Structural Verification: By comparing the calculated spectrum with an experimentally obtained IR spectrum, one can confirm whether the synthesized molecule has the expected structure.

Peak Assignment: Theoretical calculations aid in assigning specific vibrational modes to the absorption bands observed in an experimental spectrum, which can be a complex task for molecules with many atoms.

Understanding Bonding: The frequencies of stretching and bending modes provide information about the strength of the chemical bonds within the molecule.

It is important to note that theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for approximations in the theoretical methods and the effects of the experimental environment. semanticscholar.org

Computational Conformational Analysis

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine the energy barriers between them.

A Potential Energy Surface (PES) is a mathematical function that describes the potential energy of a molecule as a function of its geometry. q-chem.comq-chem.com A PES scan involves systematically changing one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. scm.com This process maps out a one- or two-dimensional slice of the high-dimensional PES. q-chem.com

For this compound, PES scans would be crucial for exploring the conformational space arising from the rotation around the single bonds connecting the cyclobutyl, ethylamine (B1201723), and pyridine moieties. For instance, a scan of the dihedral angle between the cyclobutyl ring and the ethylamine side chain would reveal the energetic profile of this rotation, identifying low-energy conformers and the transition states that separate them. readthedocs.io

Following the identification of potential energy minima from PES scans, full geometry optimizations are performed to locate the precise structures of the stable conformers. The relative energies of these conformers can then be calculated with high accuracy using more sophisticated theoretical methods and larger basis sets.

The energy differences between the conformers determine their relative populations at a given temperature. The energy barriers for interconversion between conformers, which correspond to the energy of the transition states connecting them, determine the rates at which these interconversions occur. This information is vital for understanding the dynamic behavior of the molecule and how its shape might influence its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping out the potential energy surface of a reacting system, it is possible to identify the most likely reaction mechanisms.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods are used to locate and characterize transition states. A key feature of a transition state is that it is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

The reaction coordinate is the path of steepest descent from the transition state down to the reactants and products on the potential energy surface. An Intrinsic Reaction Coordinate (IRC) calculation is often performed to trace this path, confirming that the identified transition state indeed connects the desired reactants and products.

By mapping the reaction coordinate, chemists can gain a detailed, step-by-step understanding of the reaction mechanism. This includes visualizing the geometric changes that occur during the reaction and identifying any intermediate species that may be formed. For this compound, this could involve modeling its synthesis or its potential metabolic pathways, providing insights that are difficult to obtain through experimental means alone.

Structure-Property Relationships from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its physicochemical properties. In the case of this compound, while specific experimental and computational studies are not extensively available in public literature, we can infer the types of structure-property relationships that would be elucidated through theoretical investigations based on established computational methodologies and data for analogous compounds. These studies are crucial for predicting molecular behavior, guiding synthesis, and understanding biological interactions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are fundamental in this domain. nih.gov These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities. nih.gov For a molecule like this compound, descriptors such as electronic, steric, and lipophilic parameters would be calculated to build such models.

Detailed Research Findings

Computational investigations would typically begin with the optimization of the molecule's geometry using methods like Density Functional Theory (DFT). nih.gov This process determines the most stable three-dimensional arrangement of the atoms. From this optimized structure, a host of molecular descriptors can be calculated to predict various properties.

Electronic Properties:

The distribution of electrons within the molecule is a key determinant of its reactivity and intermolecular interactions. The pyridine ring, being an aromatic and electron-withdrawing group, significantly influences the electronic landscape of the molecule. The nitrogen atom in the pyridine ring and the primary amine group are key sites for hydrogen bonding. Computational methods can quantify the electrostatic potential surface, highlighting regions of positive and negative charge, which are crucial for predicting interactions with biological targets.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Lipophilicity and Solubility:

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Computational models can predict the XLogP value, which is an estimated logP. For the structurally similar compound 2-cyclopropyl-1-(pyridin-2-yl)ethan-1-amine, the predicted XLogP3 is 1.3. nih.gov It is expected that this compound would have a slightly higher XLogP due to the larger, more lipophilic cyclobutyl group compared to the cyclopropyl group.

Molecular Shape and Steric Factors:

Data Tables

Table 1: Predicted Physicochemical Properties of Pyridinylethanamine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP
1-(Pyridin-2-yl)ethan-1-amine nih.govC7H10N2122.170.1
2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-amine nih.govC10H14N2162.231.3
2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-amine uni.luC11H16N2176.261.8

This table demonstrates how modifications to the alkyl substituent affect the molecular weight and predicted lipophilicity (XLogP). An increase in the size of the alkyl group generally leads to a higher molecular weight and XLogP value.

Table 2: Illustrative Computational Descriptors and Their Significance

DescriptorTypical Computational MethodSignificance
HOMO EnergyDFT, Hartree-FockRelates to electron-donating ability and susceptibility to electrophilic attack.
LUMO EnergyDFT, Hartree-FockRelates to electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO GapDFT, Hartree-FockIndicator of chemical reactivity and kinetic stability.
Dipole MomentDFT, Hartree-FockMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Molecular Electrostatic Potential (MEP)DFT, Hartree-FockVisualizes charge distribution, identifying sites for electrostatic interactions.
Polar Surface Area (PSA)Fragment-based methodsPredicts transport properties such as cell permeability.

This table outlines key computational descriptors and their importance in predicting the chemical behavior and potential biological activity of a molecule. These descriptors form the basis of QSAR and QSPR studies.

Applications in Catalysis and Coordination Chemistry

2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine as a Ligand Precursor

As a bidentate N,N'-donor ligand, this compound is well-suited to form stable chelate complexes with a variety of transition metals. The formation of a five-membered chelate ring upon coordination is generally favored, leading to thermodynamically stable metal complexes. The design and synthesis of such complexes are foundational to their application in catalysis.

The synthesis of metal complexes involving pyridyl-amine ligands is a well-established area of coordination chemistry. Typically, the reaction of this compound with a suitable metal salt in an appropriate solvent would yield the desired metal complex. The choice of metal precursor (e.g., halides, acetates, or nitrates of metals like palladium, rhodium, iridium, ruthenium, copper, etc.) and reaction conditions (temperature, solvent, stoichiometry) would be critical in determining the final structure and properties of the complex. rsc.org

For instance, the reaction of a related ligand, bis(2-picolyl)amine, with various metal salts has been shown to produce complexes with different stoichiometries (ML or ML2) and stereochemistries. rsc.org Similarly, this compound would be expected to form analogous complexes. The bulky cyclobutyl group would likely play a significant role in directing the coordination geometry and influencing the number of ligands that can coordinate to the metal center.

Table 1: Potential Metal Complexes with this compound

Metal Precursor Potential Complex Structure Potential Geometry
PdCl₂(MeCN)₂ [Pd(L)Cl₂] Square Planar
[Rh(COD)Cl]₂ [Rh(L)(COD)]Cl Square Planar
[Ir(COD)Cl]₂ [Ir(L)(COD)]Cl Square Planar
RuCl₂(PPh₃)₃ [Ru(L)Cl₂(PPh₃)] Octahedral
Cu(OAc)₂ [Cu(L)(OAc)₂] Distorted Octahedral

L = this compound

The pyridine (B92270) nitrogen and the primary amine nitrogen of this compound can coordinate to a metal center in a bidentate fashion, forming a stable five-membered ring. This chelation is a common and favored coordination mode for ligands of this type. nih.gov The resulting coordination geometry around the metal center would be influenced by several factors, including the electronic configuration and preferred coordination number of the metal ion, the nature of other co-ligands present in the coordination sphere, and the steric bulk of the cyclobutyl group.

Role in Homogeneous Catalysis

The chiral nature of this compound makes it a particularly interesting ligand for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Chiral amines are widely used as catalysts and ligands in a variety of enantioselective transformations. pitt.edu The enantiopure forms of this compound, (R)- and (S)-2-cyclobutyl-1-(pyridin-2-yl)ethan-1-amine, could be synthesized and used to prepare chiral metal complexes. These complexes can then act as catalysts, creating a chiral environment around the metal's active site and influencing the stereochemical outcome of the reaction. The synthesis of a related compound, (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine, has been demonstrated, suggesting that the synthesis of the cyclobutyl derivative is also feasible. youtube.com

Metal complexes bearing pyridyl-amine ligands have been employed in a range of catalytic reactions. While there is no specific literature on the use of this compound in these reactions, its structural similarity to other successful ligands suggests its potential applicability.

Cycloadditions: Chiral rhodium(II) catalysts have been shown to be effective in enantioselective [2+1]-cycloaddition reactions. nih.gov A chiral complex of rhodium with this compound could potentially catalyze similar transformations with high enantioselectivity.

Hydrovinylation: The hydrovinylation of olefins is a powerful carbon-carbon bond-forming reaction, and asymmetric versions of this reaction are of great interest. illinois.edu Nickel complexes with chiral phosphine (B1218219) ligands have been successfully used for this purpose. A nickel complex of chiral this compound could offer an alternative ligand system for enantioselective hydrovinylation.

C-H Activation: The direct functionalization of C-H bonds is a rapidly developing area of catalysis. Pyridine-containing molecules can undergo selective C-H activation at the 2-position with rhodium and iridium complexes. nih.gov A complex of this compound with these metals could be investigated for its ability to promote C-H activation reactions, potentially with stereocontrol.

The structure of the ligand is a critical factor in determining the efficiency and selectivity of a catalyst. In the case of this compound, the key structural elements are the pyridine ring, the chiral amine, and the cyclobutyl group.

Pyridine Ring: The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn can influence the electron-donating ability of the ligand and the reactivity of the metal center.

Chiral Amine: The stereochemistry at the chiral center is crucial for enantioselective catalysis. The absolute configuration of the amine will determine the chirality of the resulting product.

Cyclobutyl Group: The steric bulk of the cyclobutyl group is expected to have a significant impact on the selectivity of the catalyst. It can create a specific chiral pocket around the metal's active site, favoring the approach of the substrate from a particular direction and thus leading to high enantioselectivity. The size and conformation of the cyclobutyl group can be compared to other alkyl or aryl groups on similar ligands to understand its specific influence on catalytic performance.

Table 2: Mentioned Compounds

Compound Name
This compound
bis(2-picolyl)amine
(R)-2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine
(S)-2-Cyclobutyl-1-(pyridin-2-yl)ethan-1-amine
(R)-1-(pyridin-2-yl)ethan-1-amine

Q & A

Q. Advanced Research Focus

  • Ligand-Based Screening: Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding to kinases or GPCRs.
  • Cellular Assays: Measure cytotoxicity (MTT assay) or modulation of secondary messengers (cAMP, Ca2+^{2+}) in relevant cell lines.
  • Metabolic Stability: Incubate with liver microsomes to evaluate cytochrome P450 interactions .

What methodologies address low yields in reductive amination steps?

Q. Advanced Research Focus

  • Catalyst Screening: Test NaBH4_4, NaBH3_3CN, or STAB under varying pH conditions.
  • Solvent Optimization: Use methanol or THF to enhance intermediate solubility.
  • In Situ Monitoring: Employ LC-MS to identify side products (e.g., imine formation) and adjust reaction kinetics .

How are stereochemical effects on bioactivity evaluated?

Q. Advanced Research Focus

  • Enantioselective Synthesis: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones).
  • Pharmacological Profiling: Compare IC50_{50} values of enantiomers in target assays.
  • X-ray Crystallography: Resolve bound conformations in protein-ligand complexes .

What computational and experimental approaches predict metabolic pathways?

Q. Advanced Research Focus

  • In Silico Tools: ADMET Predictor or MetaSite simulate Phase I/II metabolism (e.g., N-oxidation, glucuronidation).
  • Isotope Labeling: Track 14^{14}C-labeled compound in hepatocyte incubations.
  • High-Resolution MS/MS: Identify metabolites via fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.